molecular formula C8H19N B1584033 DI-Sec-butylamine CAS No. 626-23-3

DI-Sec-butylamine

Cat. No.: B1584033
CAS No.: 626-23-3
M. Wt: 129.24 g/mol
InChI Key: OBYVIBDTOCAXSN-UHFFFAOYSA-N
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Description

DI-Sec-butylamine, also known as bis(1-methylpropyl)amine, is an organic compound with the molecular formula C8H19N. It is a secondary amine, characterized by the presence of two sec-butyl groups attached to a nitrogen atom. This compound is a colorless liquid with a strong, fishy odor typical of amines .

Scientific Research Applications

DI-Sec-butylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Safety and Hazards

DI-Sec-butylamine is considered hazardous. It is flammable and can cause severe skin burns and eye damage . It is toxic if swallowed and harmful if inhaled . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions: DI-Sec-butylamine can be synthesized through the reaction of sec-butylamine with sec-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of sec-butylamine attacks the carbon atom of sec-butyl chloride, displacing the chloride ion .

Industrial Production Methods: In industrial settings, this compound is often produced through continuous synthesis methods. One such method involves the use of butanone as a raw material, which undergoes a series of reactions to form the desired amine. This process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: DI-Sec-butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Sec-butylamine: A primary amine with one sec-butyl group.

    N-butylamine: A primary amine with a straight-chain butyl group.

    Isobutylamine: A primary amine with an isobutyl group.

    Tert-butylamine: A primary amine with a tert-butyl group.

Comparison: DI-Sec-butylamine is unique due to the presence of two sec-butyl groups, which impart distinct steric and electronic properties compared to its analogs. This structural difference influences its reactivity and interaction with other molecules, making it suitable for specific applications where other butylamines may not be as effective .

Properties

IUPAC Name

N-butan-2-ylbutan-2-amine
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InChI

InChI=1S/C8H19N/c1-5-7(3)9-8(4)6-2/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYVIBDTOCAXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90870719
Record name 2-Butanamine, N-(1-methylpropyl)-
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Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name Di-sec-butylamine
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CAS No.

626-23-3
Record name N-(1-Methylpropyl)-2-butanamine
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Record name 2-Butanamine, N-(1-methylpropyl)-
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Record name DI-SEC-BUTYLAMINE
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Record name 2-Butanamine, N-(1-methylpropyl)-
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Record name Di-sec-butylamine
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Synthesis routes and methods

Procedure details

A mixture of 18.1 g (1.1 moles) of anhydrous ammonia, 27.5 g (0.5 mole) of cis, trans-2-butenes, 79.1 g of water and 43.5 g (0.10 mole) of ammonium iodide were charged to a 300 cm3 stainless steel autoclave. The autoclave was heated to 335° C. and held there for five hours with agitation; the maximum system pressure was 3,100 psig. A total of 3.3 g of mono-sec-butylamine, 0.01 g of di-sec-butylamine, 0.42 g of mono-n-butylamine, 1.29 g of sec-butyl alcohol, 0.06 g n-butyl alcohol, 0.35 g methylethylketone and 0.93 g of a hydrocarbon oil were obtained, corresponding to a 2-butene conversion of 19.9%, an amines yield of 52.1%, an alcohol yield of 25.9%, MEK yield of 5.0% and an oil yield of 17.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
trans-2-butenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
79.1 g
Type
reactant
Reaction Step Two
Quantity
43.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does di-sec-butylamine function as a switchable solvent in hydrocarbon separations?

A1: this compound, like other nitrogen-containing switchable solvents, can transition between a water-immiscible form and a water-miscible bicarbonate salt. This transition is triggered by the introduction or removal of CO2. When CO2 is bubbled through the mixture, this compound reacts to form a water-soluble salt, allowing for the extraction of polar compounds. Subsequent introduction of N2 reverses the reaction, regenerating the water-immiscible this compound and releasing the captured CO2. This reversible switching property makes it suitable for separating hydrocarbon mixtures. Research has shown its effectiveness in separating benzene/cyclohexane, ethyl acetate/acetonitrile, and ethyl acetate/n-heptane mixtures. []

Q2: How does the structure of this compound influence its selectivity in hydrocarbon separation compared to other similar amines?

A2: Studies comparing this compound to dipropylamine, N,N-dimethylcyclohexylamine (CyNMe2), and N,N,N′,N′-tetraethyl-1,3-propanediamine (TEPDA) for hydrocarbon separation revealed that separation selectivity increased with the size and branching of the alkyl substituents on the nitrogen atom. [] This suggests that steric factors play a significant role in the interaction of the amine with the target molecules, influencing its ability to selectively extract certain hydrocarbons from a mixture.

Q3: What is the role of this compound in organolanthanide-mediated polyethylene synthesis?

A3: this compound acts as a chain-transfer agent in organolanthanide-mediated ethylene polymerization. [] The activated organolanthanide catalyst initiates polyethylene chain growth. This compound then terminates this growth by reacting with the growing polymer chain, effectively capping it with an amine group. This process yields amine-capped polyethylenes with specific molecular weight characteristics.

Q4: Can you describe the reactivity of this compound with the dimer of 2,4-tolylene diisocyanate?

A4: this compound exhibits selective reactivity towards the dimer of 2,4-tolylene diisocyanate, targeting only the two free isocyanate groups without affecting the central uretidine-dione ring. [] This selective reactivity allows for controlled modification of the dimer structure, which is in contrast to the behavior of linear primary amines like di-n-propylamine, di-n-butylamine, and di-n-amylamine, which rupture the uretidine-dione ring.

Q5: What are the key applications of this compound in material science and synthetic chemistry?

A5: this compound's applications stem from its properties as a secondary amine and its steric bulk. Key applications include:

  • Switchable Solvents: Used in the separation and purification of hydrocarbons and their derivatives. []
  • Polymer Chemistry: Acts as a chain-transfer agent in organolanthanide-mediated olefin polymerization, controlling the molecular weight and introducing amine end-groups in polyethylene synthesis. []
  • Organic Synthesis: Used in reactions with isocyanates, exhibiting selective reactivity towards specific functional groups, enabling controlled modification of complex molecules. []

Q6: What spectroscopic data is available for characterizing this compound?

A6: While specific spectroscopic data for this compound is limited in the provided research, its characterization typically involves:

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. []

Q7: Have there been any studies on the enthalpy of formation of this compound?

A7: Yes, the standard molar enthalpy of formation of this compound in both liquid and gaseous states has been determined using static-bomb calorimetry. [] This thermodynamic data is essential for understanding its reactivity and behavior in various chemical processes.

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